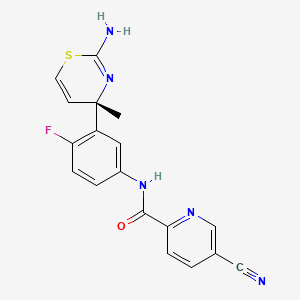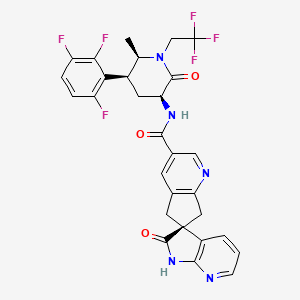
AZ6102
Descripción general
Descripción
AZ6102 es un potente inhibidor dual de tankyrasa 1 y tankyrasa 2, con valores de IC50 de 3 nM y 1 nM, respectivamente . Exhibe alta selectividad contra otras enzimas de la familia de la poli(ADP-ribosa) polimerasa . This compound ha sido ampliamente estudiado por su capacidad de modular la vía de señalización Wnt al estabilizar la proteína axin2 y afectar los genes diana de Wnt .
Aplicaciones Científicas De Investigación
AZ6102 tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
AZ6102 ejerce sus efectos inhibiendo tankyrasa 1 y tankyrasa 2, enzimas involucradas en la regulación de la vía de señalización Wnt . Al estabilizar la proteína axin2, this compound interrumpe la degradación de β-catenina, lo que lleva a la modulación de los genes diana de Wnt . Esta inhibición afecta varios procesos celulares, incluida la proliferación y diferenciación celular .
Análisis Bioquímico
Biochemical Properties
AZ6102 has shown to inhibit TNKS1 and TNKS2 in enzymatic assays . It has an IC50 value of 3 nM and 1 nM for TNKS1 and TNKS2 respectively . This indicates that this compound has a high affinity for these enzymes, suggesting strong interactions at the biochemical level.
Cellular Effects
In cellular studies, this compound has been shown to inhibit the proliferation of Colo320DM cells, but it does not have anti-proliferative activity in the β-catenin mutant cell line HCT-116, or the BRCA mutant cell line MDA-MB-436 . In Colo320DM cells, this compound stabilizes axin2 protein and modulates Wnt target genes in a dose and time-dependent manner both in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of TNKS1 and TNKS2, which are part of the PARP family . By inhibiting these enzymes, this compound can affect the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Dosage Effects in Animal Models
In animal models, nude mice were administered 25 mg/kg of this compound . The compound has a half-life of 4 hours and a clearance of 24 mL/min.kg . Specific dosage effects of this compound in animal models are not currently available in the literature.
Métodos De Preparación
La síntesis de AZ6102 implica varios pasos, comenzando con la preparación de intermedios clave. Los métodos de producción industrial implican optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza, a menudo utilizando técnicas avanzadas como la cromatografía líquida de alta resolución para la purificación .
Análisis De Reacciones Químicas
AZ6102 se somete a diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando potencialmente su actividad biológica.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Comparación Con Compuestos Similares
AZ6102 es único en su alta selectividad y potencia como inhibidor de tankyrasa. Compuestos similares incluyen:
XAV939: Otro inhibidor de tankyrasa, pero con menor selectividad y potencia en comparación con this compound.
G007-LK: Un inhibidor de tankyrasa con una estructura química diferente pero actividad biológica similar.
This compound destaca por su superior selectividad y eficacia en la modulación de la vía de señalización Wnt .
Propiedades
IUPAC Name |
2-[4-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl]phenyl]-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c1-15-11-22(31-13-16(2)27-17(3)14-31)26-12-21(15)18-5-7-19(8-6-18)23-28-24-20(25(32)29-23)9-10-30(24)4/h5-12,16-17,27H,13-14H2,1-4H3,(H,28,29,32)/t16-,17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPTUQOMNJBIET-CALCHBBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC5=C(C=CN5C)C(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC5=C(C=CN5C)C(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B605655.png)

![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride](/img/structure/B605658.png)
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;(2S)-2-hydroxypropanoic acid](/img/structure/B605659.png)



![[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate](/img/structure/B605666.png)



